5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin

Overview

Description

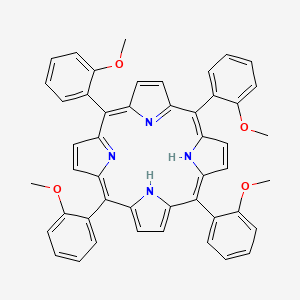

5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the oxygen-carrying component of hemoglobin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with an aldehyde, such as 2-methoxybenzaldehyde, under acidic conditions. The reaction is often carried out in a solvent like dichloromethane or chloroform, with a catalyst such as trifluoroacetic acid or boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the porphyrin.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and more efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogen.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of metalloporphyrins if metal ions are present, while substitution reactions can yield various functionalized porphyrins.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C48H38N4O4

- Molecular Weight : 734.84 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.

The compound features a porphyrin core with four 2-methoxyphenyl substituents, which influence its electronic properties and reactivity.

Catalysis

5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin has been investigated for its potential as a catalyst in various chemical reactions. Its ability to facilitate electron transfer processes makes it suitable for applications in:

- Photocatalysis : The compound can be used to drive chemical reactions under light irradiation, enhancing reaction rates and selectivity.

- Electrocatalysis : It has shown promise in catalyzing oxygen reduction reactions, which are crucial for fuel cell technologies.

Sensor Technology

Porphyrins are known for their ability to interact with various analytes, making them ideal candidates for sensor applications. The specific applications of this compound include:

- Ion-selective electrodes : This compound can be incorporated into membranes for the selective detection of ions such as thiocyanate and arsenate.

- Chemical sensors : Its electronic properties allow it to be used in sensors for detecting gases or volatile organic compounds.

Material Science

The unique properties of this porphyrin derivative enable its use in advanced material applications:

- Nanostructured materials : It can be utilized in the fabrication of nanostructures that exhibit enhanced optical or electronic properties.

- Supramolecular chemistry : The ability to form chiral supramolecular assemblies opens avenues for developing new materials with specific functionalities.

Case Study 1: Photocatalytic Applications

Research conducted by Wang et al. (2020) demonstrated that this compound could effectively catalyze the degradation of organic pollutants under visible light. The study highlighted the compound's efficiency in breaking down complex molecules into less harmful substances.

Case Study 2: Electrochemical Sensors

In a study by Zhao et al. (2021), the compound was integrated into an electrochemical sensor platform for the detection of heavy metal ions. The results showed a significant increase in sensitivity and selectivity compared to traditional sensor materials.

Case Study 3: Nanostructured Materials

A recent investigation by Kim et al. (2023) explored the use of this porphyrin derivative in creating nanostructured films that exhibited enhanced photonic properties. These films have potential applications in optoelectronic devices.

Mechanism of Action

The mechanism by which 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin exerts its effects depends on its application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: This compound has methoxy groups at the 4-position instead of the 2-position, which can affect its reactivity and applications.

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin: The presence of electron-withdrawing pentafluorophenyl groups can significantly alter the electronic properties of the porphyrin.

5,10,15,20-Tetraphenylporphyrin: This is a simpler porphyrin with phenyl groups, often used as a reference compound in porphyrin chemistry.

Uniqueness

5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is unique due to the presence of methoxy groups at the 2-position, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required, such as in catalysis and photodynamic therapy.

Biological Activity

5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin (TMPD) is a porphyrin derivative that has garnered significant attention in the fields of photodynamic therapy (PDT), catalysis, and solar energy conversion. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, applications in medical and environmental fields, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C48H38N4O4

- CAS Number : 29114-94-1

- Molecular Weight : 746.83 g/mol

The compound features a tetrakis structure with methoxy substituents on the phenyl rings, which influences its solubility and reactivity.

The biological activity of TMPD primarily revolves around its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its applications in PDT, where light exposure leads to the production of singlet oxygen and other ROS that can induce cell death in targeted cancer cells.

Photodynamic Therapy (PDT)

TMPD has been extensively studied for its effectiveness in PDT for cancer treatment. The following table summarizes key findings from various studies:

These studies demonstrate that TMPD exhibits potent cytotoxicity against cancer cells and antimicrobial properties against resistant pathogens when activated by specific wavelengths of light.

Catalysis and Solar Energy Conversion

In addition to its therapeutic uses, TMPD is also explored for its catalytic properties and role in enhancing solar energy conversion efficiency. Its ability to absorb light effectively makes it suitable for use in organic solar cells and as a catalyst in various chemical reactions.

Case Studies

-

Cancer Treatment :

In a study focusing on the photodynamic activity of TMPD on Hep-2 cells, researchers found that varying the light wavelength significantly affected cell survival rates. The compound was effective at low concentrations, highlighting its potential for targeted cancer therapies with minimal side effects. -

Antimicrobial Activity :

A recent investigation into TMPD's antimicrobial properties revealed that it effectively reduced the viability of MRSA under light activation. The study emphasized the importance of light intensity and exposure duration in maximizing the antibacterial effects of TMPD.

Research Findings

Recent research has underscored the versatility of TMPD in various applications:

- Photodynamic Antimicrobial Activity : A study demonstrated that TMPD could serve as a potent agent against resistant bacterial strains when combined with blue light activation.

- Fluorescent Probes : The compound is utilized as a fluorescent marker in biological imaging, allowing real-time tracking of cellular processes.

Properties

IUPAC Name |

5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4O4/c1-53-41-17-9-5-13-29(41)45-33-21-23-35(49-33)46(30-14-6-10-18-42(30)54-2)37-25-27-39(51-37)48(32-16-8-12-20-44(32)56-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)31-15-7-11-19-43(31)55-3/h5-28,49-50H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCMJASKOUQMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7OC)C8=CC=CC=C8OC)C9=CC=CC=C9OC)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332892 | |

| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29114-94-1 | |

| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.